molecular formula C9H6F3N B089118 6-(Trifluoromethyl)indole CAS No. 13544-43-9

6-(Trifluoromethyl)indole

Cat. No. B089118
CAS RN: 13544-43-9
M. Wt: 185.15 g/mol
InChI Key: BPYBYPREOVLFED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)indole and related derivatives often involves palladium-catalyzed reactions, employing bromoindole derivatives as precursors. These methods enable the introduction of the trifluoromethyl group into the indole ring, facilitating the creation of various bioactive metabolites for functional analysis (Murai et al., 2012). Additionally, indole triflones, including biindolyl triflones, have been synthesized through the Tf2O/TTBP system, showcasing the versatility of indole derivatives in synthetic chemistry (Xu et al., 2011).

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)indole derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the influence of the trifluoromethyl group on the indole ring's electronic and spatial configuration, impacting its reactivity and interaction with other molecules (Yao et al., 2023).

Chemical Reactions and Properties

6-(Trifluoromethyl)indole engages in a variety of chemical reactions, including electrophilic substitution and cycloisomerization. These reactions are crucial for the further functionalization of the indole ring, allowing for the synthesis of complex molecules with diverse biological activities (Nayak et al., 2011). The trifluoromethyl group significantly influences the compound's chemical properties, such as reactivity and stability.

Physical Properties Analysis

The physical properties of 6-(Trifluoromethyl)indole derivatives, such as solubility, melting point, and thermal stability, are directly influenced by the trifluoromethyl group. These properties are essential for the compound's application in various fields, including material science and pharmaceuticals (Li et al., 2012).

Chemical Properties Analysis

The chemical properties of 6-(Trifluoromethyl)indole, including acidity, basicity, and nucleophilicity, are markedly affected by the presence of the trifluoromethyl group. This group's electron-withdrawing nature alters the electron density on the indole ring, modifying its reactivity pattern in organic synthesis and chemical transformations (Ye et al., 2018).

Scientific Research Applications

  • Palladium-Catalyzed Reactions in Synthesis and Functionalization of Indoles

    Palladium-catalyzed reactions are important for the synthesis and functionalization of indoles, including 6-(Trifluoromethyl)indole. These methods are noted for their tolerance of a wide range of functionalities and applicability to complex molecules, which is crucial in organic chemistry for producing fine chemicals, agrochemical, and pharmaceutical intermediates, and active ingredients efficiently (Cacchi & Fabrizi, 2005).

  • Photoaffinity Labeling using Trifluoromethyldiazirinyl Indoles

    Trifluoromethyldiazirinyl indoles synthesized from bromoindole derivatives, including 6-(Trifluoromethyl)indole, have been used for photoaffinity labeling in biological functional analysis. This application is significant for the comprehensive synthesis of various bioactive indole metabolites (Murai et al., 2012).

  • Stability and Reactivity Studies of Fluoromethyl Indoles

    Research has been conducted on the stability and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole, comparing them to 6-(trifluoromethyl)indole. Understanding the stability of these compounds is crucial for their application in various chemical processes (Woolridge & Rokita, 1989).

  • Synthesis of Tetrahydro-β-Carboline Skeletons

    Indole compounds, including 6-(Trifluoromethyl)indole, have been used in synthesizing tetrahydro-β-carboline skeletons. This method is effective in assembling complex structures containing alkaloids such as harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012).

  • Exploration of Indole Derivatives in Spectroscopic and Computational Studies

    Novel indole-based imines and amines, potentially including derivatives of 6-(Trifluoromethyl)indole, have been synthesized and characterized through various techniques. These studies provide insights into the stability and properties of indole derivatives for applications in biological, industrial, and optical fields (Tariq et al., 2020).

  • Production of Perfluoroalkylated Indoles

    A method for producing 2-(trifluoromethyl)indoles via Pd(0)-catalyzed C(sp(3))-H functionalization has been developed. These compounds, closely related to 6-(Trifluoromethyl)indole, are valuable in drug discovery due to their stable nature and ease of synthesis (Pedroni & Cramer, 2016).

  • Biological, Chemical, and Pharmacological Activity of Indole Derivatives

    The indole nucleus, as seen in 6-(Trifluoromethyl)indole, plays a significant role in many natural and synthetic molecules with notable biological activity. This review emphasizes the achievements in biological, chemical, and pharmacological activities of indole derivatives (Kaushik et al., 2013).

Safety And Hazards

6-(Trifluoromethyl)indole causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area is recommended . It should not be allowed to contact humans, exposed food, or food utensils .

Future Directions

Indole is one of the most abundant heterocycles occurring in natural products . Some indole derivatives are widely known to play an important role in the vital activity of humans and animals . Therefore, a lot of research is being carried out towards antiviral drug discovery by many researchers .

properties

IUPAC Name

6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYBYPREOVLFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380547
Record name 6-(Trifluoromethyl)indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)indole

CAS RN

13544-43-9
Record name 6-(Trifluoromethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13544-43-9
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Synthesis routes and methods I

Procedure details

Carefully add NaH (10.83 g, 60% in oil, 270.8 mmol, 4 eq.) to EtOH (200 mL). When cool, add a solution of 5-trifluoromethyl-2-trimethylsilanylethynylphenylamine (22.3 g, 67.7 mmol) in EtOH (400 mL) with vigorous stirring. After 2 hours, heat to reflux. After 4 hours, evaporate in vacuo to remove the EtOH and dilute the residue obtained with water and extract with Et2O. Combine the organic layers and wash with brine, dry over MgSO4, filter, and evaporate to give a dark oil. Absorbed the oil onto silica gel and load onto short column of silica gel. Elute with 20% EtOAc in hexanes. Pool fractions containing the product and remove the solvent leaving a dark brown oil. Further purification of the oil by HPLC (silica column) using a gradient 1% Et2O in hexanes to 15% Et2O in hexanes. Pool fractions containing the product and remove the solvent to give the title compound as an orange solid: 1H NMR (300 MHz, d6-DMSO-d6): 6.58 (m, 1H), 7.28 (m, 1H), 7.61 (t, 1H), 7.74 (m, 2H), 11.51 (bs, 1H); MS(EI+): m/z 185 (M+).
Name
Quantity
10.83 g
Type
reactant
Reaction Step One
Name
5-trifluoromethyl-2-trimethylsilanylethynylphenylamine
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The commercially available (2-nitro-4-trifluoromethylphenyl) acetonitrile (14.0 g, 60.8 mmol) was dissolved in 9:1 EtOH:H2O (50 mL) and glacial acetic acid (1.4 mL). This mixture was hydrogenated over 10% Pd/C (5.0 g) at 50 psi for 16 h at room temperature. The reaction was filtered over celite and evaporated in vacuo. The residue was partitioned between saturated aqueous sodium carbonate and dichloromethane (2×200 mL) and the combined organic extract was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified by silica gel column chromatography (hexanes/ethyl acetate, 20:1, 9:1, 5:1) to afford 12.9 g (65% yield) of 6-trifluoromethyl-1H-indole as a yellow solid: 1H NMR (400 MHz, CDCl3) 8.36, (1H, br s), 7.72 (2H, m), 7.37 (2H, m), 6.63 (1H, m); MS m/e 184 (M−H)−. Anal calcd. for C9H6F3N: C, 58.38; H, 3.26; N, 7.56. Found: C, 58.30; H, 2.92; N, 7.49.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Trifluoromethyl)indole

Citations

For This Compound
32
Citations
EM Woolridge, SE Rokita - Tetrahedron letters, 1989 - Elsevier
The N-1 BOC protected precursors of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole were prepared and deprotected via flash vacuum thermolysis. The stability of these newly …
Number of citations: 17 www.sciencedirect.com
A Kalir, Z Pelah, D Balderman - Israel Journal of Chemistry, 1967 - Wiley Online Library
… A series of 6-trifluoromethylttyptamines has been prepared from 6-trifluoromethylindole as the starting rnateria1. Conversion of the CF, group to CH, was observed during the reduction …
Number of citations: 3 onlinelibrary.wiley.com
RK Gautam, S Fujii, M Nishida… - Journal of …, 1994 - Wiley Online Library
Thermal condensation of histamine with trifluoroacetaldehyde gives 4‐(trifluoromethyl)spinacamine and subsequent dehydrogenation with selenium dioxide leads to 4‐(trifluoromethyl)‐…
Number of citations: 8 onlinelibrary.wiley.com
DS Fukuda, JA Mabe, DR Brannon - Applied microbiology, 1971 - Am Soc Microbiol
Claviceps purpurea has been shown to produce extracellular l-tryptophan from indole in stirred fermentors. The substrate specificity of this conversion was investigated by using …
Number of citations: 14 journals.asm.org
EM Woolridge, SE Rokita - Biochemistry, 1991 - ACS Publications
Department of Chemistry, State University of New York, Stony Brook, New York 11794 Received August 31, 1990; Revised Manuscript Received October 31, 1990 abstract: A substrate …
Number of citations: 13 pubs.acs.org
JC Lanter, JJ Fiordeliso, W Jiang, GF Allan… - Bioorganic & Medicinal …, 2007 - Elsevier
… With the screening results in hand we brought the SAR of the 5-cyano-6-trifluoromethyl indole substitution pattern into clearer focus by generating ID 50 data for a select group of …
Number of citations: 36 www.sciencedirect.com
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 1998 - ACS Publications
The synthesis, biological activity, and molecular modeling of a novel series of substituted 1-(3-pyridylcarbamoyl)indolines are reported. These compounds are isosteres of the previously …
Number of citations: 82 pubs.acs.org
ER Baral, YR Lee, SH Kim - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
The regioselective direct 3‐arylation of indoles with 1‐diazonaphthalen‐2‐(1H)‐ones was developed by means of a rhodium(II) pivalate‐catalyzed cross‐coupling reaction. This …
Number of citations: 43 onlinelibrary.wiley.com
K Okamoto, K Nogi, J Shimokawa… - … –A European Journal, 2020 - Wiley Online Library
Selective C−F arylation of polyfluorophenols with aryl sulfoxides has been accomplished by means of a sigmatropic dearomatization/defluorination sequence. This sequence consists of …
G Mazzeo, G Longhi, S Abbate, M Palomba… - Organic & …, 2017 - pubs.rsc.org
A novel approach to regioselectively substituted and stereoselectively α-trifluoromethylated tryptamines is reported based on the ene reaction of Boc-protected 3-methyleneindolines …
Number of citations: 8 pubs.rsc.org

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